Kinase Selectivity: CGI-1746 Exhibits Superior Kinome Cleanliness vs. Ibrutinib and Zanubrutinib
In a comprehensive kinome scan of 385 kinases, CGI-1746 demonstrated exceptional selectivity, exhibiting no significant binding affinity for any kinase other than BTK at 1 µM [1]. In contrast, the first-generation inhibitor ibrutinib inhibits multiple off-target kinases at clinically relevant concentrations, including BMX (IC50 0.8 nM), EGFR (IC50 5.3 nM), ITK (IC50 4.9 nM), and TEC (IC50 10 nM) [2]. The newer covalent inhibitor zanubrutinib, while more selective than ibrutinib, still shows off-target activity against TEC (IC50 2.0 nM) and TXK (IC50 2.95 nM) [3].
| Evidence Dimension | Kinase selectivity (off-target inhibition) |
|---|---|
| Target Compound Data | No significant inhibition of any other kinase at 1 µM |
| Comparator Or Baseline | Ibrutinib inhibits BMX (IC50 0.8 nM), EGFR (5.3 nM), ITK (4.9 nM), TEC (10 nM). Zanubrutinib inhibits TEC (2.0 nM) and TXK (2.95 nM). |
| Quantified Difference | CGI-1746 is functionally >1000-fold selective over the next most potently inhibited kinase; ibrutinib and zanubrutinib have multiple off-target kinases with IC50 values below 10 nM. |
| Conditions | Ambit KinomeScan panel of 385 kinases |
Why This Matters
This extreme selectivity makes CGI-1746 an essential chemical probe for experiments requiring unambiguous attribution of biological effects to BTK inhibition, eliminating confounding data from off-target kinase activity.
- [1] Chemical Probes Portal. CGI1746. Accessed 2026. View Source
- [2] Table 1. Ibrutinib IC50, nM | CC-292, IC50, nM. PMC4918232. Accessed 2026. View Source
- [3] Table 1. Kinase selectivity of acalabrutinib, ibrutinib, and zanubrutinib. PMC8630614. Accessed 2026. View Source
